(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone
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Overview
Description
(2-bromophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C20H20BrNO3S and its molecular weight is 434.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation of Novel Bromophenol Derivatives
Novel bromophenol derivatives have been synthesized and evaluated for their inhibitory potencies against carbonic anhydrase (CA), revealing strong inhibitory activity. This research suggests potential therapeutic applications for these compounds in regulating pH levels within the human body, highlighting their relevance in medical research and development. For detailed insights, see the study by Akbaba et al. (2013) in Archiv der Pharmazie here.
Antioxidant Properties of Bromophenol Derivatives
The antioxidant properties of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives, including the synthesis of brominated versions, have been explored. These compounds show significant antioxidant activity, indicating their potential use as natural antioxidants in various applications, including food preservation and therapeutic agents. Detailed results can be found in the study by Çetinkaya et al. (2012) in Archiv der Pharmazie here.
Antiestrogenic Activity of Methanone Derivatives
Research into the antiestrogenic activity of specific methanone derivatives has shown promising results, demonstrating potent antiestrogenic activity through both oral and subcutaneous administration. This study suggests the potential of these compounds in the development of treatments for estrogen-related conditions. The study by Jones et al. (1979) in Journal of medicinal chemistry provides comprehensive data here.
Synthesis and Crystal Structure of Bromophenol Derivatives
The synthesis and crystal structure analysis of bromophenol derivatives have been conducted, contributing to the understanding of their molecular configurations and potential applications in scientific research. Kuang Xin-mou's study (2009) in the Journal of Xi'an Polytechnic University details these findings here.
Antibacterial Activity of Azabicyclo Octyl-phenyl-methanone Derivatives
A study on the synthesis and antibacterial activity of novel azabicyclo octyl-phenyl-methanone derivatives highlights their potential as effective agents against various bacterial strains. This research opens pathways for the development of new antibiotics and antimicrobial agents. The study by Reddy et al. (2011) in the Journal of The Korean Chemical Society offers an in-depth look here.
Mechanism of Action
Target of Action
The primary target of this compound, also known as ARTS-011, is the Janus kinase TYK2 . TYK2 is a key regulator of IL-12 and IL-23 signaling pathways , which are involved in the pathogenesis of multiple inflammatory and autoimmune diseases such as psoriasis, lupus, and inflammatory bowel diseases (IBD) .
Mode of Action
ARTS-011 acts as a potent oral TYK2 allosteric inhibitor . It achieves high selectivity and potency through optimized binding to the JH2 regulatory domain of the TYK2 protein . This compound potently binds to the TYK2 JH2 domain and inhibits IL-23 and IFNα/β induced reporter activation depending on TYK2 kinase .
Biochemical Pathways
The TYK2 inhibition by ARTS-011 affects the IL-12 and IL-23 signaling pathways . These pathways are associated with Th1 and Th17 cell differentiation and activation . The Th1 and Th17 pathways have been implicated in the pathogenesis of psoriasis and IBD .
Result of Action
ARTS-011 inhibits IFNα triggered pSTAT5 potently in human whole blood assay . In animal models, ARTS-011 significantly reverses IL12/18-induced IFNγ production . It also significantly reduces the ear swelling in a dose-dependent manner in IL-23-induced mouse psoriasis model . Lastly, ARTS-011 was highly efficacious in anti-CD40 antibody induced mouse IBD model .
Properties
IUPAC Name |
[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(2-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrNO3S/c21-19-9-5-4-8-18(19)20(23)22-14-10-11-15(22)13-17(12-14)26(24,25)16-6-2-1-3-7-16/h1-9,14-15,17H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFSEFMIXCRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.